Cas no 603958-62-9 (Benzenamine, 2,3-dichloro-6-(2-propenyl)-)
Benzenamine, 2,3-dichloro-6-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2,3-dichloro-6-(2-propenyl)-
- Benzenamine, 2,3-dichloro-6-(2-propen-1-yl)-
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- Inchi: 1S/C9H9Cl2N/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2,4-5H,1,3,12H2
- InChI Key: MYGZQVMIVNUHKN-UHFFFAOYSA-N
- SMILES: C1(N)=C(CC=C)C=CC(Cl)=C1Cl
Experimental Properties
- Density: 1.262±0.06 g/cm3(Predicted)
- Boiling Point: 287.0±35.0 °C(Predicted)
- pka: 1.88±0.10(Predicted)
Benzenamine, 2,3-dichloro-6-(2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40267150-1.0g |
2,3-dichloro-6-(prop-2-en-1-yl)aniline |
603958-62-9 | 95% | 1.0g |
$0.0 | 2023-01-30 |
Benzenamine, 2,3-dichloro-6-(2-propenyl)- Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Benzenamine, 2,3-dichloro-6-(2-propenyl)-
Benzenamine, 2,3-Dichloro-6-(2-Propenyl)-: A Comprehensive Overview
Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- (CAS No. 603958-62-9) is a specialized organic compound with a unique structure and versatile applications. This compound belongs to the class of aromatic amines, characterized by the presence of an amino group (-NH₂) attached to a benzene ring. The benzenamine moiety serves as the core structure, while the 2,3-dichloro and 6-(2-propenyl) substituents introduce specific functional groups that enhance its chemical reactivity and biological activity.
The benzenamine framework is a fundamental building block in organic chemistry, often utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 2,3-dichloro substitution pattern introduces electron-withdrawing groups, which can influence the electronic properties of the molecule. This modification is particularly useful in directing subsequent chemical reactions and enhancing the stability of the compound under various conditions.
The 6-(2-propenyl) group adds an allyl substituent to the benzene ring. This substituent not only introduces unsaturation but also enhances the molecule's ability to participate in conjugation. Such structural features are highly desirable in modern drug design, where conjugation can improve bioavailability and pharmacokinetic properties.
Recent studies have highlighted the potential of Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- as a precursor in the synthesis of novel heterocyclic compounds. Researchers have demonstrated that this compound can undergo various cyclization reactions to form complex ring systems with applications in medicinal chemistry. For instance, its use in the synthesis of isoquinoline derivatives has shown promise in anti-cancer drug development.
In addition to its role as a synthetic intermediate, Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- exhibits interesting biological properties. Preliminary assays have indicated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, its interaction with cellular receptors suggests potential applications in neuroprotective therapies.
The synthesis of Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and improved purity levels. These developments are crucial for scaling up production to meet growing demand from various industries.
From an environmental perspective, understanding the degradation pathways of Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- is essential for assessing its ecological impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts.
In conclusion, Benzenamine, 2,3-Dichloro-6-(2-Propenyl)- (CAS No. 603958-62-9) stands out as a valuable compound with diverse applications across multiple fields. Its unique structure and functional groups make it an ideal candidate for advanced chemical transformations and innovative drug discovery efforts. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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